4-Bromo-6-chloroquinoline
Description
Significance of Quinoline (B57606) Derivatives in Modern Chemical Sciences
Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a foundational structure in modern chemical sciences. ijpsjournal.comnih.gov Its derivatives are of substantial interest because they are found in numerous natural products and serve as core components in a multitude of synthetic compounds with a wide array of applications. ijpsjournal.comorientjchem.org In medicinal chemistry, the quinoline scaffold is considered a "privileged structure" due to its ability to interact with diverse biological targets. orientjchem.orgrsc.org
The versatility of the quinoline ring allows for extensive functionalization, enabling chemists to fine-tune the properties of its derivatives. orientjchem.orgresearchgate.net This has led to the development of a vast library of quinoline-based compounds that exhibit significant pharmacological activities, including anticancer, antimalarial, antibacterial, antifungal, and anti-inflammatory properties. orientjchem.orgrsc.org The established importance of this scaffold continues to drive research into new synthetic methodologies and applications for its derivatives. nih.govresearchgate.net
Contextualizing 4-Bromo-6-chloroquinoline within Halogenated Heterocycles
This compound is a member of the halogenated heterocyclic compounds, a class of molecules that are pivotal in organic synthesis and drug discovery. smolecule.comevitachem.com The introduction of halogen atoms, such as bromine and chlorine, onto the quinoline framework significantly modifies the molecule's electronic properties and reactivity. smolecule.com This strategic halogenation is a key tool for medicinal chemists to enhance the metabolic stability and target specificity of a compound. smolecule.com
The distinct reactivity of different halogens attached to the quinoline core is a critical aspect of their utility. In cross-coupling reactions, the reactivity of halogens typically follows the order Iodine > Bromine > Chlorine. nih.gov This differential reactivity allows for selective, stepwise functionalization of di-halogenated quinolines, making compounds like this compound valuable synthons. The bromine at the 4-position is more susceptible to displacement in certain reactions, such as Suzuki-Miyaura cross-coupling, than the chlorine at the 6-position, enabling chemists to introduce a variety of substituents in a controlled manner. nih.govresearchgate.net
Below is a table of key physicochemical properties for this compound.
| Property | Value |
| Molecular Formula | C₉H₅BrClN |
| Molecular Weight | 242.50 g/mol |
| CAS Number | 1070879-30-9 |
| Appearance | Solid |
| InChI Key | FEBLUGZKVJAOLT-UHFFFAOYSA-N |
| Data sourced from Sigma-Aldrich. sigmaaldrich.com |
Research Trajectories and Scope for this compound Investigations
The primary research trajectory for this compound is its use as a critical intermediate in the synthesis of complex, high-value molecules. google.comarborpharmchem.com Its bifunctional nature, with two different halogen atoms at specific positions, makes it an ideal starting material for building molecular complexity through sequential cross-coupling reactions. nih.gov
A significant area of investigation involves its application in the synthesis of pharmaceutical agents. For instance, the constitutional isomer 6-Bromo-4-chloroquinoline (B1276899) is a documented key intermediate in the synthesis of Omipalisib (GSK2126458), a potent inhibitor of PI3K and mTOR kinases that has been investigated for cancer therapy. smolecule.comgoogle.com The synthesis of Omipalisib and related compounds often involves a nucleophilic substitution or a coupling reaction at the 4-position of the quinoline ring, highlighting the importance of the halogen at this site.
Research also focuses on optimizing the synthesis of halogenated quinolines themselves. Patented methods have been developed to produce these intermediates with higher yields and greater efficiency, which is crucial for their application in large-scale industrial production. google.compatsnap.com For example, a three-step reaction starting from 4-bromaniline has been reported to produce 6-bromo-4-chloroquinoline with a comprehensive yield of over 70%, a significant improvement over previous methods. google.compatsnap.com
The scope of investigation for this compound and its isomers includes:
Palladium-catalyzed cross-coupling reactions: Utilizing the differential reactivity of the C-Br and C-Cl bonds to synthesize libraries of novel quinoline derivatives for biological screening. nih.govsoton.ac.uk
Development of novel synthetic routes: Creating more efficient, cost-effective, and environmentally friendly methods for its production. google.compatsnap.com
Medicinal chemistry: Serving as a scaffold for the design and synthesis of new therapeutic agents, particularly kinase inhibitors. smolecule.comgoogle.com
The following table summarizes a common synthetic sequence for a related isomer, 6-Bromo-4-chloroquinoline, which illustrates the general steps involved in producing such halogenated quinolines.
| Step | Starting Materials | Reagents | Product | Yield | Reference |
| 1 | 4-bromaniline, Ethyl propiolate | Methanol | 3-(4-bromanilino) ethyl acrylate (B77674) | High | google.com |
| 2 | 3-(4-bromanilino) ethyl acrylate | Diphenyl ether (solvent), Heat | 6-bromoquinolin-4(1H)-one | ~90% | google.com |
| 3 | 6-bromoquinolin-4(1H)-one | Phosphorus oxychloride (POCl₃) or Phosphorus trichloride (B1173362) (PCl₃) | 6-Bromo-4-chloroquinoline | 89-93% | google.comatlantis-press.com |
This structured synthetic approach underscores the methodical research being conducted to access these valuable chemical intermediates for broader scientific application.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-6-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-8-3-4-12-9-2-1-6(11)5-7(8)9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBLUGZKVJAOLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20615913 | |
| Record name | 4-Bromo-6-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20615913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1070879-30-9 | |
| Record name | 4-Bromo-6-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20615913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1070879-30-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 4 Bromo 6 Chloroquinoline and Its Derivatives
Established Reaction Pathways for Quinoline (B57606) Core Construction
The formation of the fundamental quinoline ring system is a critical first step in the synthesis of 4-bromo-6-chloroquinoline. Classical methods often involve condensation and cyclization reactions, followed by specific halogenation steps.
Condensation and Cyclization Approaches
A variety of named reactions have been historically employed for quinoline synthesis, forming the bedrock of many synthetic routes. These include the Combes, Conrad-Limpach, Doebner-von Miller, Friedländer, and Skraup syntheses. researchgate.netfrontiersin.orgorientjchem.org These methods typically involve the condensation of anilines with α,β-unsaturated carbonyl compounds, β-ketoesters, or similar substrates, followed by an intramolecular cyclization to form the bicyclic quinoline scaffold. researchgate.net For instance, the Friedländer synthesis involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. orientjchem.orgcore.ac.uk While effective, these classical methods can sometimes be limited by harsh reaction conditions, the use of hazardous reagents, and the generation of byproducts. acs.orgnih.gov
Halogenation Strategies at Specific Positions
Once the quinoline core is established, the introduction of bromine and chlorine at specific positions is required to yield this compound. The regioselectivity of halogenation is crucial and is influenced by the electronic properties of the quinoline ring and the directing effects of existing substituents.
Electrophilic aromatic substitution is a common method for introducing halogens onto the quinoline ring. For example, bromination at the 6-position can be achieved using reagents like bromine in the presence of a Lewis acid such as iron(III) bromide (Br₂/FeBr₃). Similarly, chlorination at the 4-position can be accomplished with chlorine gas and a Lewis acid like aluminum chloride (Cl₂/AlCl₃), often at controlled temperatures to prevent over-halogenation.
The order of these halogenation steps can be critical for achieving the desired substitution pattern. For instance, brominating at the 6-position before chlorinating at the 4-position can improve regioselectivity by reducing steric hindrance. More recent, metal-free methods have also been developed for the selective halogenation of quinolines. rsc.orgrsc.org For example, N-halosuccinimides (NCS for chlorination and NBS for bromination) can be used as halogenating agents, sometimes under aqueous conditions, offering a more environmentally friendly approach. rsc.org
Advanced Synthetic Strategies and Innovations
Modern synthetic chemistry has focused on developing more efficient, selective, and sustainable methods for the preparation of complex molecules like this compound. These advanced strategies often involve multi-step sequences from readily available precursors and incorporate principles of green chemistry.
Multi-Step Conversions from Precursors (e.g., from 4-bromaniline and ethyl propiolate)
Michael Addition: 4-bromoaniline (B143363) undergoes a Michael addition reaction with ethyl propiolate, typically in a solvent like methanol, to form 3-(4-bromoanilino)ethyl acrylate (B77674). google.compatsnap.com
Cyclization: The resulting acrylate intermediate is then subjected to a high-temperature cyclization reaction. This is often carried out in a high-boiling solvent such as diphenyl ether at temperatures around 200-220°C to induce the formation of the quinoline ring system, yielding 6-bromoquinolin-4(1H)-one. patsnap.com
Chlorination: The final step involves the conversion of the 4-oxo group to a chloro substituent. This is typically achieved by treating the 6-bromoquinolin-4(1H)-one with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus trichloride (B1173362) (PCl₃). google.com
This three-step process has been reported to achieve a comprehensive yield of 70% or more, a substantial increase from the 26-42% yields of some older methods. google.compatsnap.com
Table 1: Key Steps in the Synthesis of this compound from 4-Bromoaniline
| Step | Reaction | Reagents and Conditions | Product | Reported Yield |
|---|---|---|---|---|
| 1 | Michael Addition | 4-bromoaniline, ethyl propiolate, methanol, 30-50°C | 3-(4-bromoanilino)ethyl acrylate | ~99-100% google.compatsnap.com |
| 2 | Cyclization | Diphenyl ether, 200-220°C | 6-bromoquinolin-4(1H)-one | ~77-81% |
| 3 | Chlorination | Phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃), reflux | This compound | ~81-92.6% atlantis-press.com |
Selective Functional Group Transformations for Derivatization
The this compound scaffold serves as a versatile platform for the synthesis of a wide array of derivatives through selective functional group transformations. The reactivity of the chloro and bromo substituents can be exploited to introduce diverse functionalities.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for creating new carbon-carbon bonds. researchgate.net This allows for the introduction of various aryl or alkyl groups at the 4- and 6-positions. The differential reactivity of the C-Cl and C-Br bonds can sometimes be utilized for sequential, selective couplings. researchgate.net
Furthermore, the nitrogen atom in the quinoline ring can be oxidized to the corresponding N-oxide. This modification alters the electronic properties of the ring and can direct subsequent functionalization to different positions, for example, enabling C8-arylation. acs.org The N-oxide can also be used as a handle for introducing other groups; for instance, it can be converted to a 2-chloroquinoline (B121035) derivative using thionyl chloride. acs.org
Green Chemistry Principles and Sustainable Synthesis Routes
In recent years, there has been a significant shift towards the development of more environmentally benign and sustainable synthetic methods for quinoline derivatives. researchgate.netbohrium.comijpsjournal.com This "green chemistry" approach focuses on minimizing waste, reducing the use of hazardous solvents and reagents, and improving energy efficiency. nih.govresearchgate.net
Key aspects of green chemistry applied to quinoline synthesis include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or ethanol. researchgate.net
Catalyst-Free and Metal-Free Reactions: Developing synthetic protocols that avoid the use of heavy metal catalysts, which can be toxic and difficult to remove from the final product. rsc.orgresearchgate.netbohrium.com
Alternative Energy Sources: Employing methods like microwave irradiation or ultrasonic irradiation to accelerate reaction rates and potentially reduce energy consumption compared to conventional heating. core.ac.ukijpsjournal.com
For example, the synthesis of quinolines has been achieved under solvent-free conditions using microwave irradiation. core.ac.uk Additionally, various green catalysts, such as p-toluenesulfonic acid (p-TSA) and even catalyst-free techniques, have been shown to be effective in synthesizing quinoline analogs. researchgate.net These sustainable approaches are crucial for reducing the environmental impact of chemical manufacturing.
Challenges and Optimization in this compound Synthesis
The primary hurdles in the synthesis of this compound and its derivatives lie in achieving high regioselectivity and yield, as well as developing scalable and environmentally friendly production methods.
To achieve different substitution patterns, such as in this compound, alternative strategies are necessary. One approach involves the regioselective metalation of a quinoline core. For example, the use of mixed lithium-magnesium reagents can facilitate functionalization at specific positions under mild conditions. worktribe.com Computational studies, such as determining the pKa values of aromatic hydrogens, can help predict the most acidic positions and thus guide regioselective metalation. worktribe.com
The choice of reagents and reaction conditions plays a critical role in both yield and regioselectivity. In the synthesis of related chloroquinoline derivatives, it has been observed that the C4-Cl bond is highly activated towards metal-catalyzed cross-coupling reactions due to the electronic effects of the quinoline nitrogen and adjacent carbonyl groups in intermediates. nih.gov This high reactivity can lead to a lack of selectivity in reactions like Suzuki cross-couplings when multiple halogen substituents are present. nih.gov
Table 1: Comparison of Synthetic Steps and Yields for 6-Bromo-4-chloroquinoline (B1276899)
| Step | Reactants | Reagents/Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 1. Acrylate Formation | 4-Bromoaniline, Ethyl propiolate | Methanol | 30–50°C | Crude product used directly | google.com |
| 2. Cyclization | 3-(4-Bromoanilino)ethyl acrylate | Diphenyl ether | 200–220°C | 77–81% | |
| 3. Chlorination | 6-Bromoquinolin-4(1H)-one | PCl₃, Toluene (B28343) | Reflux | 92% | google.com |
| Overall | ~70% | google.com |
This interactive table summarizes the key steps, reagents, conditions, and reported yields in the synthesis of 6-bromo-4-chloroquinoline, a structurally related isomer.
Continuous flow chemistry offers a promising avenue for process intensification. This technique can lead to faster reactions, improved yields, and safer handling of reactive intermediates compared to traditional batch processes. worktribe.com For instance, in the synthesis of functionalized quinolines, iodine-magnesium exchange reactions and subsequent reactions with electrophiles have been successfully performed in continuous flow reactors, significantly reducing reaction times from hours to seconds and improving yields. worktribe.com The use of T-mixers to induce turbulent mixing has been shown to be key in improving reaction conversion and yield. worktribe.com
The choice of reagents also impacts scalability. While phosphorus trichloride is effective, alternative chlorinating agents might be considered to improve safety and reduce waste on an industrial scale. The development of one-pot synthesis methods, where multiple reaction steps are carried out in a single reactor without isolating intermediates, can also contribute to process intensification by reducing operational complexity and waste.
Table 2: Parameters for Process Intensification in Halogenated Quinoline Synthesis
| Parameter | Batch Processing | Continuous Flow | Benefits of Intensification | Reference |
|---|---|---|---|---|
| Reaction Time | Hours | Seconds to Minutes | Increased throughput | worktribe.com |
| Mixing | Standard Stirring | T-mixer (Turbulent) | Improved conversion and yield | worktribe.com |
| Solvent Usage | High, with potential for recovery | Lower volumes, efficient recycling | Reduced waste and cost | |
| Safety | Handling of large quantities of hazardous materials | Smaller reaction volumes, better heat transfer | Enhanced safety profile | worktribe.com |
| Overall Yield | Variable, can be lower | Often higher and more consistent | Improved atom economy | google.comworktribe.com |
This interactive table compares traditional batch processing with continuous flow methods for the synthesis of halogenated quinolines, highlighting the advantages of process intensification.
Chemical Reactivity and Transformation Mechanisms of 4 Bromo 6 Chloroquinoline
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNA) on the 4-Bromo-6-chloroquinoline ring system is a key transformation. This type of reaction typically requires an aromatic ring to be activated by electron-withdrawing groups, and the heterocyclic nature of the quinoline (B57606) ring itself provides this activation. The substitution can occur at either the bromo or chloro position, and the regioselectivity is dependent on the reaction conditions and the nature of the nucleophile.
The bromine atom at the 4-position of the quinoline ring is generally more susceptible to nucleophilic attack than the chlorine atom at the 6-position. This is attributed to the greater polarizability of the C-Br bond and the fact that the 4-position is activated by the ring nitrogen. The bromine atom can be displaced by various nucleophiles, such as amines or thiols. For instance, the bromine can undergo exchange reactions, such as being replaced by a chlorine atom when treated with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
While the bromo position is typically more reactive, nucleophilic substitution at the chloro position is also possible. smolecule.com The chlorine atom at the 6-position is less activated than the halogen at the 4-position. However, under specific conditions, it can be replaced by other functional groups through nucleophilic substitution. smolecule.com For example, in the synthesis of certain bioactive molecules, a C-N bond has been formed between 4-chloroquinoline (B167314) and ethyl 4-aminobenzoate, indicating that substitution at the chloro-position is a viable synthetic route. acs.org
The differential reactivity of halogen substituents in quinoline systems is a well-documented phenomenon. In dihalogenated quinolines, the halogen at the 4-position is generally more reactive towards nucleophiles than a halogen at the 6-position. This selectivity is a cornerstone for the stepwise functionalization of the quinoline scaffold. The higher reactivity of the 4-position is attributed to the electronic influence of the nitrogen atom in the pyridine (B92270) ring, which makes the C4 carbon more electrophilic. This allows for selective reactions where one halogen can be replaced while the other remains intact, providing a versatile handle for subsequent chemical modifications.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for such transformations. eie.grgoogle.com These reactions, often employing palladium catalysts, allow for the introduction of a wide array of substituents onto the quinoline core.
The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and an organoboron compound, has been investigated with halo-quinolines. nih.govnih.gov In the case of dihalogenated quinolines, the selective coupling at one halogen site over the other is often a key objective. The greater reactivity of the C-Br bond compared to the C-Cl bond typically allows for selective Suzuki-Miyaura coupling at the 4-position. For example, palladium-catalyzed Suzuki-Miyaura cross-coupling of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde with arylboronic acids resulted in the substitution of all three halogen atoms, indicating the susceptibility of these positions to this reaction. nih.gov In other instances, palladium-catalyzed Suzuki-Miyaura coupling of 6-chloroquinoline (B1265530) has been successfully achieved. sigmaaldrich.comresearchgate.net
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Halogenated Quinolines
| Starting Material | Coupling Partner | Catalyst System | Product | Reference |
| 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde | Phenylboronic acid | PdCl₂(PPh₃)₂ / PCy₃ / K₂CO₃ | 4,6,8-Triphenylquinoline-3-carbaldehyde | nih.gov |
| 2-Aryl-4-chloro-3-iodoquinolines | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 2,3-Diaryl-4-chloroquinolines | nih.gov |
| 6-Chloroquinoline | Arylboronic acids | Nickel/dppf catalyst | 6-Arylquinoline | researchgate.net |
The Sonogashira coupling reaction, which joins a terminal alkyne with an aryl or vinyl halide, is another important transition-metal-catalyzed transformation. libretexts.orgwikipedia.orggold-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikidoc.org For di-substituted aryl halides, such as a bromo-chloro-quinoline, the reaction demonstrates regioselectivity. Generally, the more reactive halide will undergo coupling first. In the case of a compound like 2-bromo-4-iodo-quinoline, the alkyne adds to the more reactive iodide position. libretexts.org When the halides are the same, the alkynylation tends to occur at the more electrophilic site. libretexts.org While specific studies on this compound are not detailed in the provided context, the principles of Sonogashira coupling on halo-azaarenes suggest that selective coupling at the more reactive bromo position would be expected under controlled conditions. researchgate.net
Table 2: General Conditions for Sonogashira Coupling
| Component | Typical Reagents/Conditions | Reference |
| Catalyst | Palladium(0) complex (e.g., Pd(PPh₃)₄) | wikidoc.org |
| Co-catalyst | Copper(I) halide (e.g., CuI) | wikidoc.org |
| Base/Solvent | Amine base (e.g., triethylamine, diethylamine) | wikipedia.orgwikidoc.org |
| Temperature | Mild conditions, often room temperature | wikipedia.org |
Heck and Buchwald-Hartwig Amination Reactions
The halogen substituents on the this compound scaffold provide reactive handles for forming new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C4-Br and C6-Cl bonds can, in principle, allow for selective functionalization. Generally, carbon-bromine bonds are more reactive towards oxidative addition with Pd(0) catalysts than carbon-chlorine bonds. However, the halogen at the 4-position of a quinoline ring is known to be highly activated towards metal-catalyzed reactions, which can lead to a lack of selectivity in some cases.
Heck Reaction: The Mizoroki-Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. While specific studies on this compound are not prevalent, tandem Mizoroki-Heck/Direct Arylation reactions have been successfully performed on related di- and tri-bromoquinolines using catalysts like Pd(OAc)₂, demonstrating the feasibility of such transformations on the quinoline system. soton.ac.uk For this compound, a Heck reaction would be expected to preferentially occur at the more reactive C4-Br bond, coupling with an alkene like styrene (B11656) or an acrylate (B77674) derivative.
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds. wikipedia.orgorganic-chemistry.org Research on the closely related isomer, 6-bromo-2-chloroquinoline, provides significant insight into the expected reactivity of this compound. Studies have shown that selective amination at the C6-bromo position is achievable in the presence of a C2-chloro substituent by carefully optimizing reaction conditions. nih.gov This selectivity is crucial for the controlled, stepwise functionalization of dihaloquinolines.
Key to this selectivity is the choice of catalyst, ligand, and solvent. For instance, using a palladium acetate (B1210297) [Pd(OAc)₂] catalyst with a specialized phosphine (B1218219) ligand like Xantphos in a solvent such as toluene (B28343) or benzotrifluoride (B45747) has proven effective for selective amination at the C6-bromo position of 6-bromo-2-chloroquinoline. nih.gov This allows for the introduction of various cyclic amines, and subsequent amination at the less reactive chloro-position can be achieved using different conditions, for example, with an ammonia (B1221849) equivalent like lithium bis(trimethylsilyl)amide. nih.gov Given the similar electronic environment of the C6-Cl bond and the higher reactivity of the C4-Br bond, it is anticipated that this compound would undergo selective Buchwald-Hartwig amination at the C4-position first under appropriate conditions.
Table 1: Representative Conditions for Buchwald-Hartwig Amination on a Dihaloquinoline Isomer Data based on reactions with 6-bromo-2-chloroquinoline, analogous reactivity is expected.
| Reactant | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 6-Bromo-2-chloroquinoline | Cyclic Amines (e.g., Morpholine) | Pd(OAc)₂ / Xantphos | NaOtBu | Toluene | 80-100 | 75-85% | |
| 6-Heterocyclic-2-chloroquinoline | LiN(SiMe₃)₂ (Ammonia equivalent) | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | High | nih.gov |
Oxidation and Reduction Processes of the Quinoline Nucleus
The quinoline ring system can undergo both oxidation and reduction, although the pyridine ring's electron-deficient nature makes it resistant to oxidation while being more susceptible to reduction. orientjchem.org
Oxidation: Vigorous oxidation of the quinoline nucleus, for instance with potassium permanganate, can cleave the benzene (B151609) ring to yield pyridine-2,3-dicarboxylic acid (quinolinic acid). wikipedia.orgarsdcollege.ac.in However, a more controlled oxidation typically occurs at the nitrogen atom. Using peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide results in the formation of the corresponding quinoline-N-oxide. arsdcollege.ac.in This transformation introduces a new functional group that can influence the electronic properties and subsequent reactivity of the molecule. For this compound, oxidation would be expected to yield this compound-N-oxide.
Reduction: The pyridine portion of the quinoline nucleus is more readily reduced than the benzene portion. orientjchem.org Catalytic hydrogenation is a common method for this transformation. Depending on the catalyst and conditions, different levels of reduction can be achieved. For example, reduction with tin and hydrochloric acid or with hydrogen gas over a nickel catalyst typically yields the 1,2,3,4-tetrahydroquinoline (B108954) derivative. arsdcollege.ac.in Therefore, the reduction of this compound under these conditions would produce 4-bromo-6-chloro-1,2,3,4-tetrahydroquinoline. More forceful reduction, such as with hydrogen over a platinum catalyst in acidic media, can lead to the full reduction of both rings, yielding a decahydroquinoline. arsdcollege.ac.in Milder reducing agents like sodium borohydride (B1222165) can also be employed, sometimes in the presence of an acid, to achieve reduction to the tetrahydroquinoline. wikipedia.orgrsc.org
Table 2: General Oxidation and Reduction Reactions of the Quinoline Nucleus
| Transformation | Reagent(s) | General Product | Reference |
|---|---|---|---|
| N-Oxidation | Peracids (e.g., m-CPBA), H₂O₂ | Quinoline-N-oxide | arsdcollege.ac.in |
| Ring Cleavage (Benzene Ring) | KMnO₄ (vigorous) | Pyridine-2,3-dicarboxylic acid | wikipedia.orgarsdcollege.ac.in |
| Partial Reduction (Pyridine Ring) | Sn/HCl, H₂/Ni, NaBH₄ | 1,2,3,4-Tetrahydroquinoline | wikipedia.orgarsdcollege.ac.in |
| Full Reduction (Both Rings) | H₂/Pt, Acetic Acid | Decahydroquinoline | arsdcollege.ac.in |
Electrophilic Aromatic Substitution Potentials and Regioselectivity
Electrophilic aromatic substitution (EAS) on the quinoline ring is generally disfavored compared to benzene. arsdcollege.ac.in The nitrogen atom is electron-withdrawing, which deactivates the entire heterocyclic system towards attack by electrophiles. arsdcollege.ac.inyoutube.com This deactivation is more pronounced in the pyridine ring than in the benzene ring. Consequently, electrophilic substitution on unsubstituted quinoline typically occurs on the benzene ring, favoring positions 5 and 8. arsdcollege.ac.in
Benzene Ring (Positions 5, 7, 8): This ring is the more likely site for electrophilic attack. The directing effects of the substituents must be considered:
The C6-chloro group directs ortho (to C5 and C7) and para (to C8, though this position is unavailable).
The quinoline nitrogen deactivates the entire ring but most strongly deactivates the C5 and C7 positions, directing towards C8.
The C4-bromo group's influence on the benzene ring is primarily inductive and deactivating.
Applications in Medicinal Chemistry and Biological Sciences
Anticancer Research and Drug Design
The quest for more effective and selective cancer chemotherapeutics has led researchers to explore a wide array of heterocyclic compounds, with quinoline (B57606) derivatives demonstrating significant promise. The unique electronic and structural properties imparted by the bromine and chlorine substituents on the 4-Bromo-6-chloroquinoline ring system make it a valuable building block in the synthesis of potential anticancer agents.
Inhibitory Potentials against Biological Targets (e.g., Topoisomerase II, Epidermal Growth Factor Receptor (EGFR), Indoleamine 2,3-dioxygenase 1 (IDO1))
While direct inhibitory studies on this compound against key anticancer targets are not extensively documented in publicly available research, the broader class of quinoline and quinazoline derivatives has shown significant activity against several crucial biological targets implicated in cancer progression.
Epidermal Growth Factor Receptor (EGFR): The EGFR is a transmembrane protein that plays a critical role in cell proliferation and signaling pathways. reactionbiology.com Its overexpression or mutation is a hallmark of many cancers, making it a prime target for drug development. mdpi.com The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR inhibitors. nih.gov Research into quinoline- and quinazoline-based kinase inhibitors has identified potent compounds targeting EGFR. ossila.com For example, a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines were synthesized and showed potential as dual EGFR-HER2 inhibitors. nih.gov While these studies highlight the potential of the bromo-substituted quinoline/quinazoline core, direct evidence of this compound as an EGFR inhibitor is lacking.
Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an enzyme that plays a crucial role in immune suppression within the tumor microenvironment by catalyzing the degradation of tryptophan. nih.govnih.gov Inhibition of IDO1 is a promising strategy in cancer immunotherapy. researchgate.netsigmaaldrich.com While some IDO1 inhibitors in clinical development, such as Linrodostat, are quinoline derivatives, the specific precursor used is 4-bromo-6-fluoroquinoline, a close analogue of the compound . researchgate.net Studies on 4,7-dichloroquinolines have also demonstrated IDO1 inhibitory activity, suggesting that the chloroquinoline scaffold can be a basis for the design of IDO1 inhibitors. researchgate.net
Design and Synthesis of Novel Anticancer Agents and Intermediates (e.g., Omipalisib, Linrodostat)
One of the most significant applications of halogenated quinolines is their use as intermediates in the synthesis of complex, biologically active molecules.
Omipalisib (GSK2126458): While not directly synthesized from this compound, the potent PI3K/mTOR inhibitor Omipalisib is synthesized using its isomer, 6-bromo-4-chloroquinoline (B1276899) . newdrugapprovals.orgatlantis-press.com This isomer serves as a key starting material, undergoing a series of reactions, including a crucial step to form 6-bromo-4-iodoquinoline, which is then further elaborated to yield the final drug substance. newdrugapprovals.orgresearchgate.net This highlights the importance of the specific substitution pattern on the quinoline ring for its utility in synthesizing targeted anticancer agents. nih.gov
Linrodostat: As mentioned previously, the development of the IDO1 inhibitor Linrodostat utilizes 4-bromo-6-fluoroquinoline . ossila.comresearchgate.net This fluoro-analogue of this compound undergoes palladium-catalyzed coupling reactions to construct the final complex molecule. ossila.com The choice of the fluorine substituent over chlorine in this specific synthetic route is likely due to its influence on the reactivity and pharmacokinetic properties of the resulting drug.
These examples underscore the role of dihalogenated quinolines as crucial building blocks in the construction of modern cancer therapeutics. While direct utilization of this compound in these specific examples is not reported, its structural similarity suggests its potential as a precursor for other novel anticancer agents.
Structure-Activity Relationship (SAR) Studies for Antineoplastic Efficacy
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For quinoline-based anticancer agents, SAR studies have revealed key features that contribute to their efficacy. researchgate.netresearchgate.net
In the context of EGFR inhibitors, studies on 4-anilinoquinazoline derivatives have shown that substitutions at the 6- and 7-positions of the quinazoline ring significantly impact their inhibitory potency. nih.gov For instance, the presence of a bromine atom at the 6-position of the quinazoline ring has been shown to enhance anticancer effects. nih.gov
A study on 2-(3-bromophenyl)-6-chloroquinoline-4-carboxylic acid, a compound with a similar substitution pattern to this compound, demonstrated significant apoptotic potential in cancer cell lines. nih.gov This suggests that the combination of bromo and chloro substituents on the quinoline core can contribute to cytotoxic activity. The SAR of quinoline derivatives indicates that the nature and position of substituents on the quinoline ring are critical for their anticancer activity, influencing factors such as binding affinity to target proteins and cellular uptake. researchgate.net
Antimicrobial and Antibacterial Agent Development
The quinoline scaffold is also a well-established pharmacophore in the field of antimicrobial agents, with the fluoroquinolone class of antibiotics being a prime example. nih.gov The introduction of halogen atoms, such as bromine and chlorine, into the quinoline ring can significantly modulate the antimicrobial properties of these compounds.
Efficacy against Bacterial Pathogens (e.g., Mycobacterium tuberculosis and various bacterial strains)
Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. nih.gov Quinoline derivatives have emerged as a promising class of compounds with antimycobacterial activity.
A study on the in vitro activity of cloxyquin (5-chloroquinolin-8-ol) , a chloro-substituted quinoline, demonstrated good activity against both standard and multidrug-resistant strains of Mycobacterium tuberculosis. nih.gov The minimum inhibitory concentrations (MICs) for cloxyquin ranged from 0.062 to 0.25 μg/ml, with an MIC90 of 0.25 μg/ml. nih.gov This finding suggests that the chloroquinoline scaffold is a promising starting point for the development of new anti-tuberculosis drugs. While this study did not specifically investigate this compound, the potent activity of a related chloroquinoline derivative is noteworthy.
The broader antibacterial potential of halogenated quinolines has also been explored. For example, novel 6,8-dibromo-4(3H)quinazolinone derivatives have been synthesized and screened for their antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. uni.lu These studies indicate that the presence of bromine atoms on the quinoline or quinazoline ring can confer significant antibacterial properties.
Development of Agents Addressing Antibiotic Resistance
The rise of antibiotic resistance is a critical challenge in modern medicine, and there is an urgent need for new strategies to combat resistant pathogens. One approach is the development of compounds that can overcome existing resistance mechanisms. Quinolone resistance often arises from mutations in the target enzymes (DNA gyrase and topoisomerase IV) or through increased efflux of the drug from the bacterial cell. mdpi.comnih.gov
Research into quinoline derivatives has shown their potential to act as efflux pump inhibitors, thereby restoring the efficacy of existing antibiotics. nih.gov While specific studies on this compound in this context are limited, the general principle of using quinoline-based scaffolds to address antibiotic resistance is an active area of research. The development of new quinoline-based compounds that are less susceptible to existing resistance mechanisms or that can inhibit these mechanisms is a promising avenue for future antimicrobial drug discovery. nih.gov
Antimalarial Compound Discovery and Optimization
The quinoline ring system is the foundational structure for a class of antimalarial drugs known as 4-aminoquinolines, with chloroquine being the most famous example. However, the rise of chloroquine-resistant strains of Plasmodium falciparum has necessitated the development of new and more effective agents. In this context, substituted quinolines like this compound are pivotal intermediates in the synthesis of novel antimalarial candidates.
Research into overcoming chloroquine resistance has focused on modifying the 4-aminoquinoline scaffold to restore or enhance activity. The core hypothesis is that certain chemical features can help new analogs accumulate in the parasite's food vacuole, a key determinant of activity against both sensitive and resistant strains. Halogenation of the quinoline ring is a key strategy in this design process. While much research has focused on 7-chloroquinoline derivatives, the principles extend to other halogenation patterns.
The design of these agents often involves creating a library of analogs to establish a Quantitative Structure-Activity Relationship (QSAR). Studies have identified that features such as a halogen at specific positions on the quinoline ring and the presence of protonatable nitrogens are associated with activity against both chloroquine-susceptible and resistant parasites. The goal is to develop compounds that can circumvent the resistance mechanisms of the parasite, which often involve reduced drug accumulation.
This compound serves as a key intermediate in the parallel synthesis of compound arrays designed to explore the "chemical space" around the 4-aminoquinoline core for potent antimalarial activity. The synthesis strategy often involves the condensation of the halogenated quinoline core with various amine-containing side chains. Shorter side chains, typically with a propyl spacer (three carbons) between two amines, have been found to consistently yield better antimalarial potency than longer chains.
The synthetic process allows for the creation of a diverse set of analogs where different substituents can be introduced onto the terminal amine of the side chain. This combinatorial approach enables researchers to systematically investigate how modifications affect potency against various malaria strains, including highly resistant ones. The ultimate aim is to identify analogs with high selectivity for the parasite and low toxicity to human cells, thereby improving the therapeutic index.
Table 1: Structure-Activity Relationship (SAR) Highlights for 4-Aminoquinoline Analogs
| Feature | Observation | Implication for Design |
|---|---|---|
| Quinoline Ring Substitution | Halogenation at certain positions is associated with activity against resistant strains. | Use of intermediates like this compound allows for systematic exploration of halogen effects. |
| Side Chain Length | Shorter side chains (e.g., 3-carbon spacer) often lead to higher potency. | Focus on synthesizing analogs with optimized side chain lengths to enhance efficacy. |
| Terminal Amine Group | The basicity and structure of the terminal amine influence drug accumulation in the parasite's acidic food vacuole. | Modification of this group is a key strategy to overcome resistance and improve selectivity. |
Antiviral Activity Investigations (e.g., Anti-HBV, Anti-HIV)
The versatile quinoline scaffold has demonstrated a broad range of pharmacological activities, including antiviral properties. Derivatives of 6-chloroquinoline (B1265530) have been specifically synthesized and evaluated for their potential as novel non-nucleoside anti-Hepatitis B Virus (HBV) agents. Research has shown that certain 4-aryl-6-chloro-quinoline derivatives can inhibit HBV DNA replication as well as the secretion of viral antigens like HBsAg and HBeAg. One study found that a specific analog could inhibit these viral activities with significant selectivity, indicating the potential of this chemical class for further development into anti-HBV therapeutics. While the broader quinoline class has been explored for various antiviral applications, specific research data on this compound's activity against HIV was not prominently found in the reviewed literature.
Enzyme Inhibition and Receptor Binding Studies
The interaction of quinoline-based compounds with various enzymes is a significant area of research, driven by the potential to develop targeted therapeutic agents and to understand the metabolic fate of these compounds in the body.
Cytochrome P450 (CYP) is a superfamily of enzymes responsible for the metabolism of a vast number of drugs. The parent antimalarial compound, chloroquine, is known to be metabolized by several P450 enzymes, including CYP2C8 and CYP3A4/5. Furthermore, chloroquine has been shown to be an effective inhibitor of the CYP2D6 isoform both in vitro and in vivo. This inhibition creates a potential for clinically significant drug-drug interactions when co-administered with other drugs that are substrates for CYP2D6.
Given that this compound is a structural analog of chloroquine, it is crucial to study its interactions with CYP enzymes. Such investigations are essential to predict its metabolic pathway, identify potential drug-drug interactions, and ensure a favorable safety profile for any therapeutic candidate derived from this scaffold.
Quinoline derivatives have been identified as effective inhibitors of several metabolic enzymes, including urease and carbonic anhydrase (CA).
Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea and is implicated in pathologies associated with bacteria like Helicobacter pylori. Quinolone-based thiosemicarbazones have shown potent urease inhibitory activity, with some compounds being significantly more potent than standard inhibitors like thiourea. The mechanism often involves the inhibitor binding to the nickel ions in the enzyme's active site.
Carbonic Anhydrase Inhibition: Carbonic anhydrases are zinc-metalloenzymes involved in various physiological processes. Certain human CA isoforms (e.g., hCA IX and XII) are overexpressed in tumors, making them attractive targets for anticancer drugs. Novel quinoline-based sulfonamides have been developed as selective inhibitors of these cancer-associated CA isoforms. nih.gov Substituted quinolines have been shown to be effective inhibitors of human carbonic anhydrase I and II isoforms (hCA I and II) with Ki values in the nanomolar range. researchgate.net The inhibition mechanism typically involves the sulfonamide group coordinating to the zinc ion in the active site, displacing the catalytic water molecule. The quinoline portion of the molecule can then form additional interactions within the active site, enhancing binding affinity and selectivity. Halogenated quinazoline-sulfonamide conjugates have also been investigated as selective inhibitors of hCA IX and XII. nih.gov
Table 2: Enzyme Inhibition by Quinoline Derivatives
| Enzyme Target | Class of Quinoline Derivative | Typical Inhibition Range (Ki or IC50) |
|---|---|---|
| Carbonic Anhydrase I (hCA I) | Substituted Quinolines | 46.04–956.82 nM researchgate.net |
| Carbonic Anhydrase II (hCA II) | Substituted Quinolines | 54.95–976.93 nM researchgate.net |
| Carbonic Anhydrase IX (hCA IX) | Quinoline-based Sulfonamides | 5.5–25.8 nM nih.gov |
| Urease | Quinolone-based Thiosemicarbazones | 1.83–5.60 μM mdpi.com |
Molecular Mechanisms of Biological Interaction and Signaling Pathways
While direct studies on the specific molecular interactions of this compound are limited, the broader class of quinoline derivatives has been extensively investigated, revealing a wide range of biological activities and mechanisms of action. The functionalization of the quinoline scaffold allows these compounds to interact with various biological targets, thereby modulating key signaling pathways involved in pathological conditions, particularly in cancer.
Quinoline-based compounds have emerged as a significant class of protein kinase inhibitors . Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many diseases, including cancer. Quinolines can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates. This inhibition can disrupt major signaling cascades such as the PI3K/Akt/mTOR and Ras/Raf/MEK pathways, which are central to cell proliferation, survival, differentiation, and angiogenesis. For instance, quinoline derivatives have been developed as inhibitors of key kinases like Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).
A particularly relevant area of investigation for halogenated quinolines is the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway. In the context of cancer, the overexpression of IDO1 by tumor cells leads to the depletion of tryptophan in the tumor microenvironment and the accumulation of kynurenine and its metabolites. This has two major immunosuppressive effects:
Tryptophan Depletion: Tryptophan is essential for the proliferation and activation of immune cells, particularly T-cells. Its scarcity arrests the cell cycle and induces anergy in these immune effector cells.
Kynurenine Accumulation: Kynurenine and its downstream metabolites act as signaling molecules that promote the differentiation of regulatory T-cells (Tregs) and suppress the activity of cytotoxic T-lymphocytes and natural killer (NK) cells. Kynurenine can also activate the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor, which further contributes to the immunosuppressive microenvironment.
The inhibition of IDO1 by small molecules, potentially including derivatives of this compound, can reverse this immune tolerance. By blocking the degradation of tryptophan, IDO1 inhibitors can restore local tryptophan levels and reduce the concentration of immunosuppressive kynurenine metabolites. This, in turn, can reinvigorate the anti-tumor immune response. Furthermore, recent studies have indicated a direct link between IDO1 activity and the activation of the pro-survival PI3K-Akt signaling pathway in cancer cells, suggesting that IDO1 inhibitors may also exert direct anti-tumor effects.
| Potential Biological Target Class | Signaling Pathway | Potential Effect of Inhibition by a Quinoline Derivative |
| Protein Kinases (e.g., VEGFR, EGFR) | PI3K/Akt/mTOR, Ras/Raf/MEK | Inhibition of cell proliferation, survival, and angiogenesis |
| Indoleamine 2,3-dioxygenase 1 (IDO1) | Tryptophan-Kynurenine-AhR Axis | Reversal of tumor-induced immune suppression |
| Indoleamine 2,3-dioxygenase 1 (IDO1) | PI3K/Akt | Direct inhibition of cancer cell proliferation and survival |
Pharmacophore Modeling and Lead Optimization in Drug Discovery
The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile template for the design of ligands for a diverse range of biological targets. Pharmacophore modeling and lead optimization are crucial computational and medicinal chemistry strategies employed to refine the biological activity, selectivity, and pharmacokinetic properties of quinoline-based compounds like this compound.
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, ionizable groups) that are responsible for a molecule's biological activity. For a series of active quinoline derivatives, a pharmacophore model can be generated to serve as a template for the design of new, potentially more potent, analogs. For instance, a pharmacophore model for quinoline-based antioxidants was developed featuring one aromatic ring and three hydrogen bond acceptors. In the context of anticancer drug discovery, pharmacophore models for quinoline derivatives often highlight the importance of the planar aromatic system for stacking interactions and the positions of substituents that can form key hydrogen bonds or hydrophobic interactions within the target's active site. The bromine and chlorine atoms on the this compound scaffold would be considered as important features in such models, potentially contributing to hydrophobic interactions or acting as sites for further chemical modification.
Lead optimization is an iterative process in drug discovery that aims to improve the characteristics of a promising lead compound to transform it into a clinical candidate. This process involves a continuous cycle of designing, synthesizing, and testing new analogs to enhance properties such as:
Potency and Selectivity: Modifications to the lead structure are made to improve its binding affinity for the desired target while minimizing off-target effects. For example, in a series of asymmetrical pyridinium/quinolinium compounds, a 7-chloro-4N-methyl-p-chloroaniline quinolinium moiety was identified as having the greatest inhibitory activity against choline kinase α1.
Pharmacokinetic Properties (ADME): The absorption, distribution, metabolism, and excretion (ADME) profile of a lead compound is optimized to ensure it can reach its target in the body and remain there for a sufficient duration. This can involve modifying the molecule to improve its solubility, membrane permeability, and metabolic stability.
Structure-Activity Relationship (SAR) Analysis: SAR studies are fundamental to lead optimization and involve systematically altering different parts of the lead molecule to understand how these changes affect its biological activity. This provides valuable information for the rational design of improved compounds.
Computational tools play a significant role in lead optimization by predicting the effects of chemical modifications on a compound's properties, thereby reducing the time and resources required for experimental testing.
| Optimization Strategy | Description | Relevance to this compound |
| Structure-Activity Relationship (SAR) Analysis | Systematic modification of the chemical structure to understand its impact on biological activity. | Exploring the effects of substituting the bromine and chlorine atoms with other functional groups to enhance potency and selectivity. |
| Pharmacophore Modeling | Identifying the key 3D chemical features responsible for biological activity. | Developing a pharmacophore model to guide the design of new analogs with improved target interactions. |
| Computational Modeling | Using techniques like molecular docking and QSAR to predict the activity and properties of new analogs. | Predicting the binding mode of this compound derivatives in the active site of target proteins. |
| Chemical Modifications | Synthesizing new derivatives with altered functional groups to improve ADME properties. | Modifying the quinoline core to enhance solubility, metabolic stability, and bioavailability. |
Advanced Spectroscopic and Computational Characterization
Quantum Chemical Calculations and Electronic Structure Theory
No published studies were identified that have performed DFT calculations to determine the ground state properties of 4-Bromo-6-chloroquinoline. Such a study would typically involve optimizing the molecular geometry to find the lowest energy conformation and calculating properties such as bond lengths, bond angles, dihedral angles, and vibrational frequencies.
There is no available research that has utilized TD-DFT to analyze the excited states of this compound. This type of analysis is crucial for understanding the electronic transitions and simulating the UV-Vis absorption spectrum of the molecule.
A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. This analysis is essential for predicting the molecule's reactivity, with the HOMO energy correlating with its electron-donating ability and the LUMO energy with its electron-accepting ability. Chemical reactivity descriptors such as electronegativity, chemical hardness, and softness, which are derived from FMO energies, are therefore also unavailable.
No studies have been found that present a Molecular Electrostatic Potential (MEP) map for this compound. An MEP map is a valuable tool for visualizing the charge distribution on the molecule and identifying sites susceptible to electrophilic and nucleophilic attack.
A Natural Bond Orbital (NBO) analysis to investigate hyperconjugative interactions and charge delocalization within this compound has not been documented in the scientific literature. This analysis provides insight into the stability of the molecule arising from electron delocalization from occupied bonding orbitals to unoccupied anti-bonding orbitals.
Computational Molecular Modeling and Drug Discovery Simulations
There is a lack of published research on the use of this compound in computational molecular modeling and drug discovery simulations. Such studies would involve techniques like molecular docking to predict the binding affinity and mode of interaction with biological targets, or molecular dynamics simulations to study the conformational changes and stability of the molecule in a biological environment.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Mode Assignment and Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a powerful non-destructive method for probing the molecular structure of this compound. By analyzing the vibrational modes of the molecule, specific functional groups can be identified and fundamental assignments can be made. Although detailed experimental spectra for this compound are not extensively published, analysis can be performed by drawing comparisons with closely related halogenated quinoline (B57606) derivatives, such as 7-bromo-5-chloro-8-hydroxyquinoline. nih.gov
The vibrational spectrum of a molecule is determined by the masses of the atoms, the geometry of the molecule, and the strength of its chemical bonds. For a complex molecule like this compound, which consists of 17 atoms, there are 45 expected normal modes of vibration. These vibrations can be broadly categorized into stretching (changes in bond length) and bending (changes in bond angle) modes.
Functional Group Analysis and Mode Assignment:
The analysis of the vibrational spectra of halogenated quinolines involves the identification of characteristic frequencies for different functional groups and vibrational modes. These assignments are often supported by computational methods, such as Density Functional Theory (DFT) and ab initio calculations, which can predict vibrational frequencies and help in the precise assignment of observed spectral bands. nih.gov
C-H Vibrations: The aromatic C-H stretching vibrations are typically observed in the high-frequency region of the spectrum, generally between 3000 and 3100 cm⁻¹. libretexts.org The in-plane and out-of-plane bending vibrations for the C-H bonds occur at lower frequencies. C-H in-plane bending modes in aromatic compounds are usually found in the 1000-1300 cm⁻¹ range, while out-of-plane bending modes appear between 750-1000 cm⁻¹. dergipark.org.tr
Ring Vibrations (C-C and C-N): The quinoline ring system gives rise to a series of characteristic C-C and C-N stretching vibrations. The C-C stretching vibrations within the aromatic rings are expected to produce a group of bands in the 1400-1600 cm⁻¹ region. libretexts.org The C-N stretching vibrations are often coupled with other modes and can be more difficult to assign definitively but are generally expected in the 1266-1386 cm⁻¹ range for aromatic amines. dergipark.org.tr
Halogen Vibrations (C-Cl and C-Br): The vibrations involving the carbon-halogen bonds are highly dependent on the mass of the halogen atom and occur at lower frequencies.
C-Cl Stretching: The C-Cl stretching vibration is typically observed as a strong band in the range of 505-760 cm⁻¹. dergipark.org.tr In related molecules like 8-chloroquinoline, strong bands have been recorded at 659 cm⁻¹ in the infrared spectrum and 651 cm⁻¹ in the Raman spectrum. dergipark.org.tr
C-Br Stretching: Due to the heavier mass of the bromine atom, the C-Br stretching vibration occurs at a lower frequency than the C-Cl stretch. This mode is generally expected in the 500-600 cm⁻¹ region.
The precise positions of these bands can be influenced by the substitution pattern on the quinoline ring and electronic effects from the adjacent substituents.
A summary of the expected vibrational modes for this compound, based on the analysis of related compounds, is presented in the table below.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretching | 3100 - 3000 | Medium to Weak |
| C-C Ring Stretching | 1600 - 1400 | Medium to Strong |
| C-N Ring Stretching | 1386 - 1266 | Medium |
| C-H In-plane Bending | 1300 - 1000 | Medium |
| C-H Out-of-plane Bending | 1000 - 750 | Strong |
| C-Cl Stretching | 760 - 505 | Strong |
| C-Br Stretching | 600 - 500 | Strong |
This table presents expected frequency ranges based on data from analogous compounds. Actual experimental values for this compound may vary.
The combination of FT-IR and FT-Raman spectroscopy, complemented by theoretical calculations, allows for a comprehensive characterization of the vibrational properties of this compound. This detailed understanding of its molecular vibrations is fundamental to elucidating its structure and bonding.
Applications in Materials Science and Advanced Technologies
Development of Organic Electronic Materials
The quinoline (B57606) scaffold is a well-established component in the design of organic electronic materials due to its electron-deficient nature, which facilitates electron transport and injection in electronic devices. The functionalization of the quinoline core, often through cross-coupling reactions at halogenated positions, allows for the fine-tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical factor in optimizing device performance.
Organic Light-Emitting Diodes (OLEDs) Applications
Quinoline derivatives are frequently employed in the emissive and electron-transport layers of Organic Light-Emitting Diodes (OLEDs). The inherent thermal and chemical stability of the quinoline ring system contributes to the operational longevity of OLED devices. While specific research detailing the use of 4-Bromo-6-chloroquinoline in OLEDs is limited, its structure is analogous to other halogenated quinolines that serve as key intermediates in the synthesis of OLED materials.
The bromine and chlorine substituents on the this compound molecule offer reactive sites for introducing various functional groups. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, can be utilized to attach aromatic amines or other chromophores to the quinoline core. These modifications can lead to the development of novel host and emissive materials with desirable properties, including high photoluminescence quantum yields and tunable emission colors.
Table 1: Potential Synthetic Routes for OLED Materials from this compound
| Reaction Type | Reagents and Conditions | Potential Functional Group Introduced | Application in OLEDs |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl groups | Host materials, Emitters |
| Buchwald-Hartwig Amination | Arylamine, Pd catalyst, base | Arylamino groups | Hole-transport materials, Emitters |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl groups | Emitters, Electron-transport materials |
Organic Solar Cells (OSCs)
In the realm of organic photovoltaics, quinoline derivatives have been explored as components of both donor and acceptor materials in the active layer of organic solar cells (OSCs). The electron-accepting nature of the quinoline moiety can be harnessed to create efficient non-fullerene acceptors, which are a major focus of current OSC research.
The functionalization of this compound could lead to the synthesis of novel small-molecule acceptors or be incorporated into polymeric materials for OSCs. By strategically attaching electron-donating units to the quinoline core, researchers can create donor-acceptor type molecules with tailored absorption spectra and energy levels to optimize charge separation and collection in a solar cell. The versatility of dihalogenated quinolines as synthetic intermediates is a key advantage in the molecular engineering of materials for high-performance OSCs.
Sensor Development and Chemo/Biosensors
The quinoline ring system is a well-known fluorophore, and its derivatives have been extensively investigated for the development of chemical and biological sensors. The fluorescence properties of quinoline-based compounds can be modulated by the presence of specific analytes, leading to a detectable signal.
Derivatives of this compound could be designed to act as chemosensors for various metal ions, anions, or neutral molecules. The introduction of specific binding sites, such as crown ethers or aza-macrocycles, at the halogenated positions could impart selectivity towards a particular analyte. Upon binding, conformational changes or electronic perturbations in the molecule can lead to a change in the fluorescence intensity or a shift in the emission wavelength, enabling the detection and quantification of the target species.
Table 2: Examples of Quinoline-Based Chemosensors and their Detection Mechanisms
| Target Analyte | Sensor Design Principle | Detection Mechanism |
| Metal Ions (e.g., Zn²⁺, Cu²⁺) | Quinoline with chelating groups | Chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET) |
| Anions (e.g., F⁻, CN⁻) | Quinoline with hydrogen-bonding moieties | Intermolecular charge transfer (ICT) or hydrogen bond formation |
| Neutral Molecules (e.g., explosives) | Quinoline-based polymers or aggregates | Fluorescence quenching upon interaction |
Specialty Dyes and Pigments Research
The conjugated aromatic structure of the quinoline system makes it an excellent chromophore for the development of specialty dyes and pigments. The absorption and emission properties of quinoline derivatives can be tuned across the visible spectrum by introducing various electron-donating and electron-withdrawing groups.
This compound serves as a valuable starting material for the synthesis of novel dyes. The differential reactivity of the bromine and chlorine atoms can be exploited to introduce different substituents in a stepwise manner, leading to a wide range of colorful compounds. These dyes could find applications in various fields, including textiles, printing, and as colorants for plastics and coatings. Furthermore, the incorporation of quinoline-based dyes into polymeric matrices can lead to the development of advanced materials with specific optical properties, such as fluorescent polymers and materials for optical data storage.
Future Research Directions and Translational Perspectives
Emerging Synthetic Methodologies and Enhanced Green Chemistry Integration
The future synthesis of 4-bromo-6-chloroquinoline and its derivatives is increasingly focused on methodologies that are not only efficient but also environmentally sustainable. While a patented three-step reaction starting from 4-bromaniline and ethyl propiolate exists for the production of this compound with a comprehensive yield of over 70%, the broader field of quinoline (B57606) synthesis is rapidly evolving.
Emerging trends point towards the adoption of one-pot synthesis and flow chemistry techniques. One-pot reactions, which involve multiple sequential steps in a single reactor, offer significant advantages by minimizing solvent usage, reducing waste, and saving time and resources. For instance, cascade reactions inspired by the Friedländer synthesis are being developed using novel catalysts and readily available starting materials, which could be adapted for halogenated quinolines.
Flow chemistry , or continuous-flow synthesis, represents another major leap forward. By performing reactions in a continuously flowing stream through a reactor, this technology offers superior control over reaction parameters, enhanced safety for handling hazardous intermediates, and improved scalability. The application of photochemical methods in flow reactors has already proven successful for generating various substituted quinolines and could be explored for the synthesis of this compound derivatives.
Green chemistry principles are also being integrated through the development of novel catalytic systems. Research is moving away from stoichiometric reagents towards catalytic amounts of less toxic and more efficient metals like copper, nickel, and cobalt. Furthermore, the use of greener solvents, microwave-assisted synthesis, and solid acid catalysts like Nafion NR50 are being explored to reduce the environmental impact of quinoline synthesis.
Table 1: Comparison of Synthetic Methodologies for Quinoline Derivatives
| Methodology | Advantages | Disadvantages | Relevance for this compound |
|---|---|---|---|
| Traditional Batch Synthesis | Well-established procedures. | Often requires harsh conditions, multiple steps, and generates significant waste. | Current patented method is a batch process. |
| One-Pot Synthesis | Increased efficiency, reduced waste, cost-effective. | Can be challenging to optimize multiple reaction steps in a single pot. | High potential for developing more streamlined syntheses of derivatives. |
| Flow Chemistry | Enhanced safety, scalability, precise control over reaction conditions. | Initial setup costs can be high. | Could enable safer and more efficient large-scale production of the core scaffold and its derivatives. |
| Green Catalysis | Use of non-toxic metals, reduced catalyst loading, milder reaction conditions. | Catalyst stability and recyclability can be a challenge. | Opportunity to replace harsher reagents like phosphorus trichloride (B1173362) used in current methods. |
Exploration of Novel Biological Targets and Untapped Therapeutic Areas
Derivatives of this compound are part of a broader class of quinoline-based compounds being investigated for a wide array of therapeutic applications, particularly in oncology. The existing patent landscape reveals its primary use as a building block for potent kinase inhibitors .
Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Quinoline-based molecules have been successfully developed to target several key kinases, including:
Epidermal Growth Factor Receptor (EGFR)
Vascular Endothelial Growth Factor Receptor (VEGF)
c-Met
PI3K/mTOR pathway kinases
The ability of the quinoline scaffold to fit into the ATP-binding pocket of these enzymes makes it a "privileged scaffold" in kinase inhibitor design. Future research will likely focus on designing derivatives of this compound that exhibit higher selectivity for specific kinase targets to minimize off-target effects, or alternatively, act as multi-target inhibitors to combat drug resistance.
Beyond oncology, the quinoline core is associated with a diverse range of biological activities, opening up untapped therapeutic areas for this compound derivatives. These include:
Antiviral Agents: Quinoline derivatives have shown promise against a variety of viruses, including Zika virus, HIV, and hepatitis C virus.
Antibacterial Agents: The scaffold is present in compounds with activity against both Gram-positive and Gram-negative bacteria.
Neuroprotective Agents: Certain quinoline derivatives are being explored for their potential in treating neurodegenerative diseases due to their antioxidant properties and ability to inhibit enzymes like acetylcholinesterase.
The strategic placement of the bromo and chloro substituents on the this compound core provides unique electronic and steric properties that can be exploited to fine-tune binding affinity and selectivity for these novel biological targets.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and the development of this compound derivatives is poised to benefit significantly from these computational approaches.
One of the primary applications is the development of Quantitative Structure-Activity Relationship (QSAR) models. These ML-based models can predict the biological activity of novel compounds based on their molecular structures. By training algorithms on existing datasets of quinoline derivatives, researchers can identify which structural modifications to the this compound scaffold are most likely to enhance potency against a specific biological target, such as a particular kinase. This in-silico screening approach can drastically reduce the number of compounds that need to be synthesized and tested in the lab, saving time and resources.
ML models, including support vector regression (SVR) and gradient boosting (GB), are being used to create predictive models for various properties, from anticancer activity to corrosion inhibition efficiency for pyridine-quinoline compounds. This highlights the versatility of these computational tools. For drug development, AI can be used for:
Virtual Screening: Rapidly screening large virtual libraries of potential this compound derivatives to identify promising candidates.
Lead Optimization: Guiding the modification of lead compounds to improve their efficacy, selectivity, and pharmacokinetic profiles.
Toxicity Prediction: Identifying potential off-target effects or toxicity issues early in the discovery process.
By leveraging AI and ML, the design-build-test-learn cycle in drug discovery can be significantly accelerated, enabling a more rational and efficient exploration of the chemical space around the this compound scaffold.
Challenges and Opportunities in Translational Research
The journey of a promising compound from the laboratory to the clinic is fraught with challenges, and derivatives of this compound are no exception. A key challenge for many quinoline-based anticancer agents is poor bioavailability , which can limit their therapeutic efficacy. Other significant hurdles include potential off-target effects and the development of drug resistance by cancer cells.
Addressing these translational challenges presents significant opportunities for innovation. Strategies to improve the clinical potential of this compound derivatives include:
Prodrug Development: Modifying the chemical structure to create a prodrug that is inactive until it is metabolized in the body to the active form. This can improve bioavailability and reduce off-target toxicity.
Combination Therapies: Using quinoline-based drugs in combination with other anticancer agents can help to overcome resistance mechanisms and improve treatment outcomes.
Targeted Drug Delivery: Encapsulating the drug in nanoparticle-based delivery systems can enhance its solubility, protect it from degradation, and deliver it more specifically to tumor tissues.
Furthermore, understanding the role of the gut microbiome in metabolizing quinoline derivatives is an emerging area of research that could provide new opportunities to optimize both the efficacy and safety of these next-generation therapies. Overcoming these translational hurdles will be critical to realizing the full therapeutic potential of compounds derived from this compound.
Intellectual Property and Patent Landscape Analysis for this compound Derivatives
The intellectual property (IP) landscape for this compound provides valuable insights into its strategic importance as a chemical intermediate in drug discovery. An analysis of the patent literature reveals that this compound is a key building block in the synthesis of numerous patented molecules, particularly in the domain of oncology.
A significant number of patents citing this compound are for the discovery of novel kinase inhibitors . This underscores the value of the 6-chloro-quinolin-4-yl moiety in targeting the ATP binding sites of various kinases.
Table 2: Selected Patent Families Utilizing this compound
| Patent Family | Assignee/Applicant | Therapeutic Target/Area | General Structure Claimed |
|---|---|---|---|
| US10155760B2 / WO2015153720A1 | Bristol Myers Squibb Co | Biaryl kinase inhibitors | Compounds containing a substituted quinoline core. |
| WO2017059085A1 | Bristol Myers Squibb Co | Biaryl kinase inhibitors | Further development of biaryl compounds with a quinoline scaffold. |
| EP4039685A1 | IRBM S.p.A. | Azabicyclic SHP2 inhibitors | SHP2 phosphatase inhibitors for cancer therapy. |
| EP4055014B1 | LG Chem, Ltd. | Pyrrolidine and piperidine compounds | Fibroblast Activation Protein (FAP) inhibitors. |
The patent activity indicates a competitive landscape where major pharmaceutical companies are actively developing novel therapeutics based on scaffolds derived from this compound. The focus on specific targets like SHP2 and FAP, in addition to broader kinase inhibitor claims, suggests a trend towards developing more selective and targeted cancer therapies. The existence of a specific patent for the preparation of this compound itself also highlights its commercial value as a key starting material, suggesting that companies are seeking to secure the supply chain for their proprietary drug candidates. Future patent filings will likely focus on novel derivatives with improved potency, selectivity, and pharmacokinetic properties, as well as new therapeutic applications beyond oncology.
Q & A
Q. What are the standard synthetic routes for preparing 4-Bromo-6-chloroquinoline, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis often involves halogenation or cross-coupling reactions. For instance, selective Buchwald-Hartwig amination can be adapted for quinoline derivatives by using palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos, and lithium bis(trimethylsilyl)amide as an ammonia equivalent. Reaction optimization includes controlling temperature (80–110°C), solvent choice (toluene or dioxane), and catalyst loading (2–5 mol%) to minimize side reactions . Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization improves purity.
Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?
- Methodological Answer : Key techniques include:
- NMR : H/C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm for quinoline rings).
- Mass Spectrometry : Electron ionization (EI-MS) to verify molecular weight (m/z 242.5 for [M]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolve ambiguities in halogen positioning using SHELX software for structure refinement .
Advanced Research Questions
Q. How can researchers address contradictory data in spectral analysis (e.g., unexpected peaks in NMR) during derivative synthesis?
- Methodological Answer : Contradictions often arise from regioisomeric byproducts or residual solvents. Solutions include:
- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish between 4-Bromo-6-chloro and positional isomers.
- Comparative Analysis : Cross-reference with databases (NIST Chemistry WebBook) or published spectra of analogous compounds .
- Crystallographic Validation : Resolve ambiguities via single-crystal X-ray diffraction, leveraging SHELXL for high-precision refinement .
Q. What strategies enable selective functionalization of this compound for ligand design in protein interaction studies?
- Methodological Answer :
- Site-Specific Amination : Use Buchwald-Hartwig conditions to selectively replace bromine with amines while preserving the chloro group. Optimize ligand steric bulk (e.g., BrettPhos) to suppress competing reactions .
- Steric/Electronic Tuning : Introduce electron-withdrawing groups (e.g., -CF₃) at the 2-position to enhance binding affinity for SH3 domains, as demonstrated in quinoline-based ligands .
Q. How can researchers mitigate challenges in crystallizing this compound derivatives for structural studies?
- Methodological Answer :
- Solvent Screening : Test polar/non-polar solvent mixtures (e.g., DCM/hexane) under slow evaporation.
- Additive Use : Introduce co-crystallization agents (e.g., crown ethers) to stabilize lattice formation.
- Low-Temperature Techniques : Crystallize at 0–4°C to reduce thermal disorder, as applied in analogous bromochlorophenol derivatives .
Methodological Best Practices
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact.
- Waste Management : Segregate halogenated waste for professional disposal to prevent environmental contamination .
- Storage : Store in amber vials at 0–6°C to prevent degradation, as recommended for brominated quinolines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
